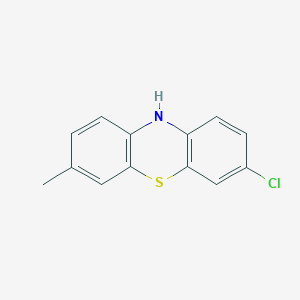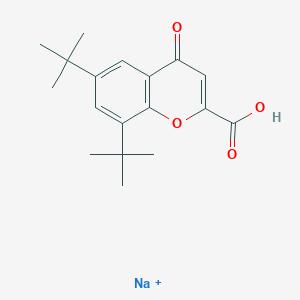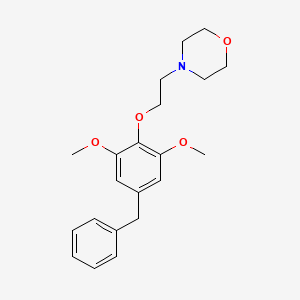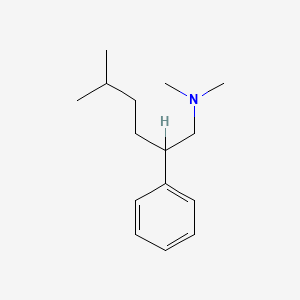![molecular formula C9H9N3O3 B14682476 N-[(3-nitrophenyl)methylideneamino]acetamide CAS No. 35559-10-5](/img/structure/B14682476.png)
N-[(3-nitrophenyl)methylideneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-nitrophenyl)methylideneamino]acetamide is an organic compound with the molecular formula C8H8N2O3 and a molecular weight of 180.1607 g/mol . It is also known by other names such as acetanilide, 3’-nitro-; m-nitroacetanilide; N-(3-nitrophenyl)acetamide; N-acetyl-m-nitroaniline; 3-nitro-N-acetylaniline; 3’-nitroacetanilide; 3-nitroacetanilide; and N-(3-nitrophenyl)acetic acid amide . This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamide group.
準備方法
The synthesis of N-[(3-nitrophenyl)methylideneamino]acetamide typically involves the reaction of 3-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 3-nitroaniline with acetic anhydride:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-[(3-nitrophenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can influence the reactivity and orientation of the substituents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with a palladium catalyst, tin(II) chloride
Electrophilic substitution: Various electrophiles such as halogens, sulfonic acids, and nitrating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-[(3-nitrophenyl)methylideneamino]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-[(3-nitrophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-[(3-nitrophenyl)methylideneamino]acetamide can be compared with other similar compounds, such as:
Acetanilide: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
m-Nitroaniline: Contains a nitro group but lacks the acetamide moiety, leading to different chemical and biological properties.
N-Acetyl-m-nitroaniline: Another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its combination of the nitro group and acetamide moiety, which imparts specific chemical reactivity and potential biological activity.
特性
CAS番号 |
35559-10-5 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC名 |
N-[(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-3-2-4-9(5-8)12(14)15/h2-6H,1H3,(H,11,13) |
InChIキー |
YIMVRFAFPGMLJI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
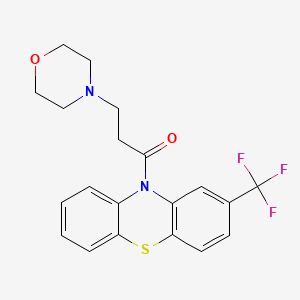
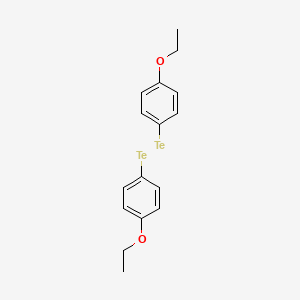

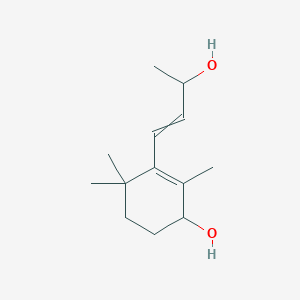
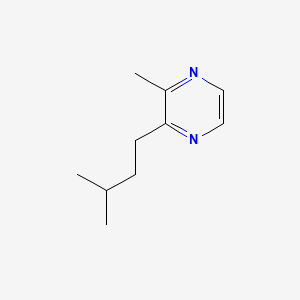
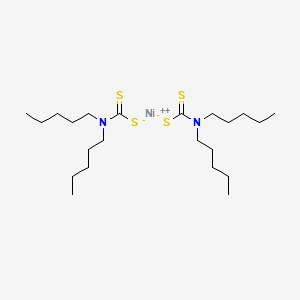
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
